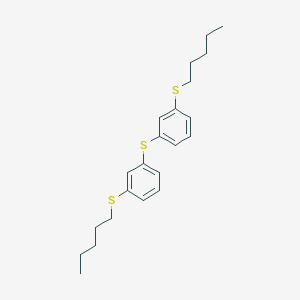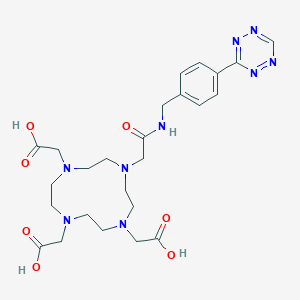
2,2',2''-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound that features a tetrazine moiety, a benzyl group, and a tetraazacyclododecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multiple steps:
Formation of the Tetrazine Moiety: The tetrazine ring is synthesized through a series of cycloaddition reactions involving hydrazine derivatives and nitriles.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the tetrazine derivative reacts with benzyl halides.
Incorporation of the Tetraazacyclododecane Core: The tetraazacyclododecane core is synthesized separately and then coupled with the tetrazine-benzyl intermediate through amide bond formation.
Introduction of Triacetic Acid Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The tetrazine moiety can be oxidized to form tetrazole derivatives.
Reduction: Reduction of the tetrazine ring can yield hydrazine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation Products: Tetrazole derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has numerous applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: Employed in live-cell imaging and tracking of cellular processes.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The compound exerts its effects primarily through bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The tetrazine moiety undergoes inverse electron demand Diels-Alder cycloaddition with strained alkenes or alkynes, forming stable covalent bonds. This mechanism allows for precise labeling and tracking of biomolecules in complex biological environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Similar core structure but lacks the tetrazine and benzyl groups.
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)phenyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The presence of the tetrazine moiety and the benzyl group in 2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid imparts unique reactivity and specificity in bioorthogonal reactions, making it particularly valuable for applications in live-cell imaging and targeted drug delivery.
Eigenschaften
Molekularformel |
C25H35N9O7 |
|---|---|
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C25H35N9O7/c35-21(26-13-19-1-3-20(4-2-19)25-29-27-18-28-30-25)14-31-5-7-32(15-22(36)37)9-11-34(17-24(40)41)12-10-33(8-6-31)16-23(38)39/h1-4,18H,5-17H2,(H,26,35)(H,36,37)(H,38,39)(H,40,41) |
InChI-Schlüssel |
XALVHSPUMKLOKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


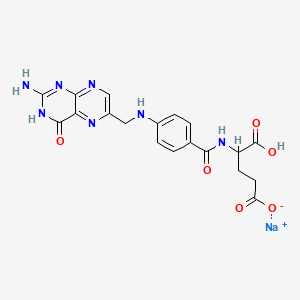
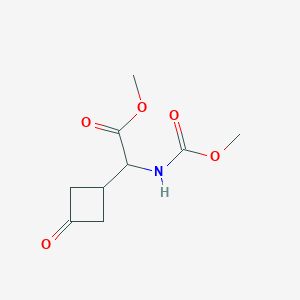
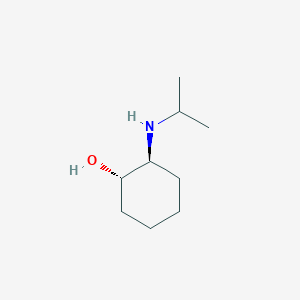
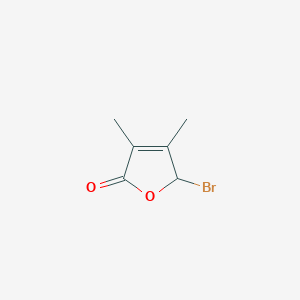


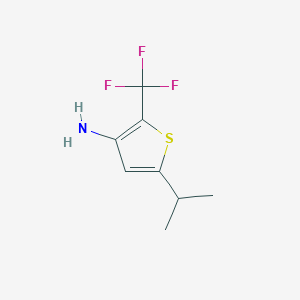
![2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine](/img/structure/B13345465.png)

![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)

